3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
Description
The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic hybrid molecule featuring a 1,3,4-oxadiazole core linked to a propanamide chain, a 4-chlorophenyl sulfonyl group, and a 2,5-dimethoxyphenyl substituent.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c1-27-13-5-8-16(28-2)15(11-13)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHQSIOPLCVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of oxadiazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound under discussion has a unique structure that may contribute to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 451.9 g/mol. The presence of both sulfonyl and oxadiazole moieties is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₆S |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 952863-44-4 |
Anticancer Activity
Compounds containing the oxadiazole ring have been reported to exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potent cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- MCF-7 (Breast Cancer) : Studies indicate that certain oxadiazole derivatives induce apoptosis in MCF-7 cells through mechanisms involving p53 activation and caspase cleavage .
- CEM-13 (Leukemia) : Some compounds have demonstrated IC50 values in the sub-micromolar range against leukemia cell lines, highlighting their potential as effective anticancer agents .
Antibacterial Activity
In addition to anticancer properties, oxadiazole derivatives have been evaluated for their antibacterial effects. Research has shown that these compounds can exhibit moderate to strong activity against various bacterial strains.
- Inhibition Studies :
Other Biological Activities
Research has also explored the anti-inflammatory and neuroprotective properties of oxadiazole derivatives. These activities are attributed to their ability to modulate inflammatory pathways and inhibit enzymes such as acetylcholinesterase.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells has been observed, suggesting a role in promoting programmed cell death.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Synthesis and Characterization : A study synthesized various oxadiazole-based compounds and characterized them using NMR and mass spectrometry techniques .
- Biological Evaluation : These compounds were evaluated for their anticancer and antibacterial activities, revealing that modifications in the chemical structure significantly impacted their potency .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Properties
Studies have demonstrated that compounds similar to 3-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
For instance:
- Mechanism of Action : The compound may interfere with specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway or the MAPK pathway. This disruption can lead to increased apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Research has shown that derivatives of this compound can inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.
Anti-inflammatory Effects
Recent studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production. This effect is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent anticancer activity against breast cancer cells with IC50 values indicating significant cytotoxicity. |
| Study 2 | Reported antimicrobial efficacy against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |
| Study 3 | Investigated anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and cytokine levels compared to control groups. |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs (e.g., 7a–q ) exhibit variations in N-substituted aryl groups, influencing their physicochemical and biological profiles. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Molecular Weight : Derivatives like 7q (551 g/mol) and 7e (535 g/mol) have higher molecular weights than OZE-III (279.72 g/mol), suggesting differences in pharmacokinetic properties .
Neuroprotective Potential
The 7a–q series was designed for Alzheimer’s disease, with structural modifications (e.g., 7e , 7q ) showing varying hemolytic toxicity levels, a critical factor in drug safety . The target compound’s dimethoxyphenyl group may reduce hemolytic risk compared to ethyl or ethoxy substituents due to improved polarity .
Antimicrobial Activity
OZE-III (a simpler oxadiazole-pentanamide derivative) exhibits antimicrobial activity against Staphylococcus aureus . The target compound’s sulfonyl group and dimethoxyphenyl moiety could enhance biofilm penetration or enzyme inhibition compared to OZE-III’s aliphatic chain.
Enzymatic Interactions
The sulfonyl group in the target compound and 7a–q derivatives may facilitate interactions with cholinesterases (relevant in Alzheimer’s therapy) or microbial enzymes, as seen in related hybrids .
Q & A
Q. Methodology :
- Substituent variation : Replace oxadiazole with thiadiazole or triazole to assess antimicrobial vs. anticancer activity shifts .
- Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance target binding .
- Bioisosteric replacement : Swap sulfonamide with carbamate to study pharmacokinetic effects .
Q. Example SAR Table :
| Modification | Observed Activity Change | Reference |
|---|---|---|
| Oxadiazole → Thiadiazole | Antimicrobial ↑, Anticancer ↓ | |
| 4-Cl → 4-CF₃ on phenyl ring | Enzyme inhibition potency ↑ | |
| Sulfonamide → Carbamate | Solubility ↑, Bioavailability ↑ |
Advanced: How to resolve contradictions in reported biological activity data across studies?
- Assay validation : Ensure consistency in buffer pH, temperature, and co-factor concentrations. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Structural benchmarking : Compare with analogs (e.g., trifluoromethyl-substituted oxadiazoles) to identify substituent-driven activity differences .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing activity discrepancies .
Advanced: What computational strategies are effective for predicting binding modes and off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., proteases, kinases) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) using MOE .
Advanced: How to elucidate reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization)?
- Kinetic studies : Monitor intermediates via LC-MS at timed intervals to deduce rate-determining steps .
- Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the oxadiazole ring .
- DFT calculations : Gaussian 16 simulations map energy barriers and transition states for cyclization pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
